Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

Description

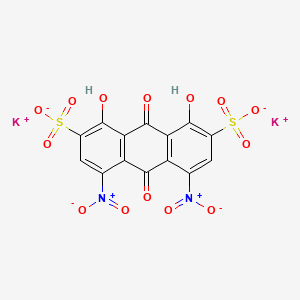

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is a heterocyclic organic compound with the molecular formula C14H4K2N2O14S2 and a molecular weight of 566.513160 g/mol . This compound is known for its unique chemical structure and properties, making it valuable in various scientific research and industrial applications.

Properties

CAS No. |

56113-24-7 |

|---|---|

Molecular Formula |

C14H4K2N2O14S2 |

Molecular Weight |

566.5 g/mol |

IUPAC Name |

dipotassium;1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulfonate |

InChI |

InChI=1S/C14H6N2O14S2.2K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI Key |

ZKCBTQXLFZCRAA-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the preparation of other complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives such as:

- 1,8-Dihydroxy-4,5-dinitroanthraquinone

- 1,8-Dihydroxy-9,10-anthraquinone

- 4,5-Dinitrochrysazin .

Uniqueness

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate is unique due to its specific combination of functional groups and its dipotassium salt form, which imparts distinct chemical and physical properties. These properties make it particularly valuable in specific research and industrial applications where other similar compounds may not be as effective .

Biological Activity

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate (CAS No. 56113-24-7) is a synthetic compound belonging to the anthracene derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C14H6K2N2O14S2

- Molecular Weight : 566.51 g/mol

- CAS Number : 56113-24-7

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl (-OH) and nitro (-NO2) groups enhances its reactivity and potential for interaction with biological systems.

Antimicrobial Properties

Research has indicated that anthraquinone derivatives exhibit significant antimicrobial activity. Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene has been studied for its effectiveness against various bacterial strains. A comparative study evaluated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a notable inhibition of bacterial growth at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene have been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

A case study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The mechanism of action appears to involve oxidative stress induction and mitochondrial dysfunction.

Environmental Impact

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene is also studied for its role in biogeochemical cycles. It acts as an electron shuttle in microbial reduction processes. Research indicates that it can enhance the biodegradation of pollutants such as chlorinated compounds by facilitating electron transfer among microbial communities.

Case Studies

-

Antimicrobial Efficacy Study

- Conducted on various bacterial strains.

- Results confirmed that Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene significantly inhibited bacterial growth.

-

Cytotoxicity Assessment

- Evaluated on MCF-7 breast cancer cells.

- Demonstrated a clear dose-response relationship with significant apoptosis induction at higher concentrations.

-

Environmental Bioremediation

- Investigated for its role in enhancing the degradation of chlorinated solvents.

- Results indicated improved rates of pollutant degradation when used in conjunction with specific microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.